molecular formula C15H15FN6 B4593878 6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4593878
M. Wt: 298.32 g/mol
InChI Key: JQCNZVUPNFOFGD-UHFFFAOYSA-N
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Description

6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a triazolo[4,3-b]pyridazine core fused with a piperazine ring substituted with a fluorophenyl group. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable target for research and development.

Properties

IUPAC Name

6-[4-(4-fluorophenyl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FN6/c16-12-1-3-13(4-2-12)20-7-9-21(10-8-20)15-6-5-14-18-17-11-22(14)19-15/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCNZVUPNFOFGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN4C=NN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-(4-fluorophenyl)piperazine with a suitable triazolopyridazine precursor. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce de-fluorinated or de-piperazinylated products .

Scientific Research Applications

6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist or antagonist of specific receptors .

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-fluorophenyl)methylthio]-6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine
  • 6-[4-([1,2,4]Triazolo[4,3-a]pyrazin-8-yl)-1-piperazinyl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine

Uniqueness

6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern and the presence of the fluorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different binding affinities, selectivities, and pharmacokinetic profiles, making it a valuable compound for targeted research and development .

Biological Activity

The compound 6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine is a member of a class of heterocyclic compounds that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₈F₂N₄
  • Molecular Weight : 346.37 g/mol
  • CAS Number : 1703793-34-3

The structure features a triazole ring fused with a pyridazine moiety, which is known to enhance interactions with biological targets.

Research indicates that compounds containing the piperazine and triazole moieties often exhibit significant interactions with neurotransmitter receptors and enzymes. Specifically, This compound has been evaluated for its inhibitory effects on monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters.

Key Findings:

  • Inhibition of MAO : The compound demonstrated reversible inhibition of MAO-B with an IC₅₀ value indicating strong potency compared to other derivatives in its class .

Anticancer Activity

Several studies have assessed the anticancer properties of similar triazole derivatives. The compound's ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines has been documented.

Table 1: Anticancer Activity of Triazole Derivatives

CompoundCell LineIC₅₀ (µM)Mechanism
T3A5490.054Apoptosis via caspase activation
T6DU-1450.039Cell cycle arrest in G2/M phase
T7HeLa0.048Inhibition of tubulin assembly

These results suggest that derivatives like This compound could be effective in targeting specific cancer types.

Neuroprotective Effects

The neuroprotective potential has also been explored through the compound's interaction with MAO enzymes. Selective inhibition of MAO-B may contribute to neuroprotection in models of neurodegenerative diseases such as Alzheimer's.

Case Studies

  • Study on MAO Inhibition : A study evaluated various derivatives for their MAO-A and MAO-B inhibitory activities. The findings indicated that compounds with the piperazine moiety exhibited selective inhibition towards MAO-B, suggesting their potential use in treating neurodegenerative conditions .
  • Cytotoxicity Assessment : In vitro studies using healthy fibroblast cell lines showed that certain derivatives did not exhibit significant cytotoxicity at therapeutic concentrations, highlighting their safety profile .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-[4-(4-Fluorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine

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